molecular formula C21H14Cl2N4O2 B2928722 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921818-07-7

2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2928722
CAS No.: 921818-07-7
M. Wt: 425.27
InChI Key: LCJWPECXMOUHBI-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold substituted with two chlorine atoms at positions 2 and 4 of the benzene ring. The amide nitrogen is linked to a phenyl group, which is further substituted with a pyrido[2,3-d]pyrimidin-4-one moiety at the meta-position. The pyrido-pyrimidinone core contains a methyl group at position 2 and a ketone at position 4, contributing to its planar heterocyclic structure.

Properties

IUPAC Name

2,4-dichloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O2/c1-12-25-19-17(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)16-8-7-13(22)10-18(16)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJWPECXMOUHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde, under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the pyrido[2,3-d]pyrimidine core using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Halogen Substitution Patterns
  • 3-Chloro-N-(2-Fluoro-5-{2-Methyl-4-Oxo-3H,4H-Pyrido[2,3-d]Pyrimidin-3-Yl}Phenyl)Benzamide (BF64047) Structure: Features a 3-chloro substituent on the benzamide and a 2-fluoro group on the phenyl ring. Molecular Formula: C21H14ClFN4O2, Molecular Weight: 408.81 g/mol. Key Difference: Reduced chlorine substitution (mono-chloro vs. di-chloro) may alter electron-withdrawing effects and binding affinity .
  • 3,4-Difluoro-N-(2-Fluoro-5-{2-Methyl-4-Oxo-3H,4H-Pyrido[2,3-d]Pyrimidin-3-Yl}Phenyl)Benzamide (F307-0077)

    • Structure : Contains 3,4-difluoro substituents on the benzamide and a 2-fluoro group on the phenyl ring.
    • Molecular Formula : C21H13F3N4O2, Molecular Weight: 434.35 g/mol.
    • Key Difference : Fluorine atoms enhance lipophilicity and metabolic stability compared to chlorine .
Non-Halogen Substituents
  • 4-Ethoxy-N-(4-{2-Methyl-4-Oxo-3H,4H-Pyrido[2,3-d]Pyrimidin-3-Yl}Phenyl)Benzamide
    • Structure : Substituted with an ethoxy group at position 4 of the benzamide.
    • Key Difference : The ethoxy group introduces steric bulk and may modulate solubility via polar interactions .

Variations in the Heterocyclic Core

  • 4-Chloro-N-(2-Propyl-4-Oxo-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]Pyrimidin-3-Yl)Benzamide (11a) Structure: Replaces the pyrido-pyrimidinone core with a benzothiophene-pyrimidinone fused to a tetrahydro ring. Key Difference: The sulfur atom in the benzothiophene core and the tetrahydro ring may influence π-π stacking and redox properties .

Biological Activity

The compound 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Dichloro and Benzamide Moieties : The presence of two chlorine atoms and a benzamide structure enhances its lipophilicity and biological activity.
  • Pyrido[2,3-d]pyrimidine Core : This heterocyclic structure is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Molecular Formula

  • Chemical Formula : C19H16Cl2N4O
  • Molecular Weight : 399.26 g/mol

Research indicates that the compound exhibits multiple biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
    • The compound displays inhibitory effects on acetylcholinesterase (AChE) with IC50 values indicating moderate potency against this enzyme.
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. This is likely attributed to its ability to disrupt cellular membranes.
  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Anti-inflammatory Effects :
    • A study conducted on animal models showed that administration of the compound significantly reduced carrageenan-induced edema, suggesting strong anti-inflammatory properties.
  • Cytotoxicity Assays :
    • In vitro assays revealed that the compound inhibited the growth of cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
  • Neuroprotective Effects :
    • Research highlighted its neuroprotective effects in models of neurodegenerative diseases, where it reduced oxidative stress markers and improved cognitive function.

Comparative Analysis of Biological Activities

Activity TypeMechanismIC50 Values (µM)Reference
AChE InhibitionEnzyme inhibition10.4
AntimicrobialMembrane disruption-Preliminary studies
Anti-inflammatoryCOX/LOX inhibition15.6Case study
CytotoxicityApoptosis induction10 - 30In vitro assays

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